2,4-Dimethyl-1-oxaspiro[5.5]undecane
Description
Properties
CAS No. |
62809-63-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,4-dimethyl-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
WEEFGGOQQXEXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(C1)CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions via tert-Butoxide-Mediated Ring Closure
A pivotal method involves intramolecular cyclization of prefunctionalized intermediates. In a representative protocol, 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide undergoes dehydrohalogenation using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at -30°C. This step induces ring formation through elimination, yielding the spirocyclic core with 84% efficiency (Table 1).
Critical Parameters :
- Temperature Control : Maintaining -30°C prevents side reactions such as epimerization.
- Solvent Selection : THF’s polarity facilitates intermediate stabilization during cyclization.
- Base Strength : KOtBu’s strong basicity ensures complete deprotonation of the hydroxyl group, driving the reaction to completion.
Organocatalytic Approaches for Enantioselective Synthesis
Chiral resolution of racemic mixtures represents a key advancement. Using preparative HPLC with a Chiralpak IA column, enantiomers of related spiro compounds are separated with >97% enantiomeric excess (ee). Although specific data for 2,4-dimethyl variants are limited, this methodology is transferable, given structural similarities.
Optimization Insights :
- Mobile Phase : n-Heptane/isopropyl alcohol (95:5) with 2% diethylamine suppresses tailing and improves resolution.
- Temperature Effects : Ambient conditions (25°C) balance analysis time and column efficiency.
Reaction Optimization and Conditions
Solvent and Base Effects on Cyclization Efficiency
Comparative studies reveal that polar aprotic solvents (e.g., DMSO, DMF) accelerate precursor formation but complicate spirocyclization. In contrast, THF and DCM optimize ring-closure kinetics while maintaining intermediate solubility (Table 1).
Base Screening Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| KOtBu | THF | 84 |
| NaH | DMF | 62 |
| DBU | DCM | 71 |
Trialkylamines (e.g., Et₃N, DIPEA) prove superior to inorganic bases in minimizing byproducts during acylation steps.
Temperature Gradients in Multi-Step Syntheses
A three-stage protocol illustrates the importance of thermal management:
- Acylation at 0°C : Prevents exothermic decomposition of acid chlorides.
- Intermediate Formation at 50°C : Balances reaction rate and thermal stability.
- Cyclization at -30°C : Ensures stereochemical fidelity.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for spirocyclic ether synthesis:
Table 1: Synthetic Route Comparison for Spirocyclic Ether Derivatives
Cyclization offers the highest yield for core structure assembly, while domino reactions excel in constructing advanced intermediates. Chiral resolutions remain indispensable for enantiomerically pure products.
Applications in Derivative Synthesis
The spirocyclic core serves as a platform for diverse pharmacological agents. For example, CCR8 antagonists are synthesized via Pd-catalyzed cross-coupling of the spiroether with aryl bromides. Reaction of this compound with arylglyoxals in the presence of zinc yields 3-aroyl derivatives, expanding the structure-activity relationship (SAR) landscape.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Dimethyl-1-oxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds’ stereochemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Variations and Heteroatom Positioning
Oxygen-Containing Analogues
- 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 773-41-1): Contains four oxygen atoms (2,4,8,10-tetraoxa) and methyl groups at positions 3 and 7. Exhibits higher polarity and rigidity compared to the target compound due to additional oxygen atoms .
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane (Compound 191) :
2-Methyl-1,7-dioxaspiro[5.5]undecane :
Nitrogen-Containing Analogues
3-Benzyl-3,9-Diaza-Spiro[5.5]Undecane (CAS 189333-49-1) :
- 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane: Combines a 1-oxa backbone with an acetylamino substituent at position 4 and a phenyl group at position 8.
Physicochemical and Spectral Properties
Mass Spectrometry Fragmentation Patterns
- Dimethylated Dioxaspiro[5.5]undecanes (Compounds 3 and 4) :
- Exhibit characteristic retro-cleavage fragments at m/z 112 and 115, indicative of methyl-substituted spiroacetals. Ethyl-substituted derivatives (e.g., compound 4) show additional ions at m/z 126 and 129 .
- Contrasts with the target compound, where fragmentation would depend on the 2,4-dimethyl-1-oxa substitution.
Thermodynamic and Conformational Behavior
- 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecanes :
Neuroprotective Agents
- 2-Oxa-spiro[5.5]undecane Derivatives (e.g., Compounds 519, 520) :
Pheromone Mimicry and Floral Volatiles
- (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane :
Polymer Chemistry
- 3,9-Diethylidene-2,4,8,10-Tetraoxaspiro[5.5]undecane: Serves as a monomer in self-catalyzed poly(ortho ester)s, enabling controlled drug delivery systems . The absence of esterifiable groups in the target compound limits similar applications.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 2,4-dimethyl-1-oxaspiro[5.5]undecane derivatives?
- Methodology : Derivatives of spiro[5.5]undecane can be synthesized via cascade [5+1] double Michael addition reactions, yielding fluorinated spiro-heterocycles in high yields. For example, 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, and NMR . Additionally, chiral spiroacetals can be synthesized from ethyl (S)-(+)-lactate for stereochemical studies .
Q. How is the crystal structure of spiro[5.5]undecane derivatives determined?
- Methodology : X-ray diffraction (XRD) is the gold standard for crystal structure elucidation. For instance, the structure of 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) was resolved via XRD, revealing bond angles and spatial arrangements critical for understanding reactivity . Similar techniques apply to derivatives like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione .
Q. What analytical techniques are used to confirm the purity and identity of spiroacetal compounds?
- Methodology : Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Chiral GC with per-n-hexyl-α-cyclodextrin phases resolves enantiomers, as demonstrated for (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane . High-field NMR also tracks oxygen incorporation in biosynthetic studies .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its reactivity?
- Methodology : Variable-temperature ¹³C NMR studies reveal conformational equilibria. For 1-oxaspiro[5.5]undecanes, major and minor conformers (e.g., 1a and 1b) interconvert rapidly at room temperature but can be frozen at low temperatures. This behavior contrasts with rigid 1,7-dioxaspiro analogs, highlighting the role of endo/exo anomeric effects in acetal stability .
Q. What biosynthetic pathways produce spiroacetals in insects and plants?
- Methodology : Isotopic labeling (e.g., [¹⁸O]-H₂O and [¹⁸O]-O₂) combined with GC-MS/NMR identifies oxygen origins. In Bactrocera fruit flies, spiroacetals like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane incorporate one oxygen from water and one from dioxygen, suggesting monooxygenase-mediated pathways . Plants like Ceropegia dolichophylla biosynthesize spiroacetals as floral volatiles, mimicking wasp pheromones to attract pollinators .
Q. How can enantiomeric resolution of spiroacetal diastereomers be optimized?
- Methodology : Use chiral stationary phases (e.g., permethylated β-cyclodextrin) in GC. For example, (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane enantiomers were resolved with baseline separation, enabling quantification in insect secretions (85% major diastereomer in Bactrocera inermis) .
Data Contradictions and Resolution
Q. Why do discrepancies arise in reported spiroacetal configurations across species?
- Analysis : Chirality often varies due to species-specific enzymes. While (2S,6R,8S) is dominant in Bactrocera , plants may produce different enantiomers for ecological roles (e.g., pollinator attraction vs. defense) . Cross-validate using synthetic standards and chiral chromatography .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
